molecular formula C11H20N4 B15310481 4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine

4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine

Cat. No.: B15310481
M. Wt: 208.30 g/mol
InChI Key: RFILZIDFIVSHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group attached to the triazole ring and a piperidine ring linked via a methylene bridge. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation using isopropyl halides under basic conditions.

    Attachment of the Piperidine Ring: The final step involves the reaction of the triazole derivative with piperidine in the presence of a suitable base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine hydrochloride
  • 1-Methyl-4-(3-piperidinylMethyl)piperazine trihydrochloride
  • 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride hydrate

Uniqueness

4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the piperidine ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

4-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]piperidine

InChI

InChI=1S/C11H20N4/c1-8(2)11-13-10(14-15-11)7-9-3-5-12-6-4-9/h8-9,12H,3-7H2,1-2H3,(H,13,14,15)

InChI Key

RFILZIDFIVSHQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=N1)CC2CCNCC2

Origin of Product

United States

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